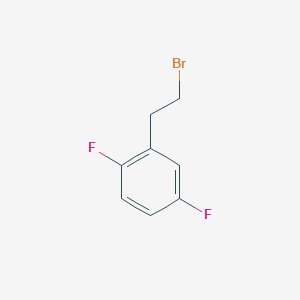

2,5-Difluorophenethyl bromide

CAS No.:

Cat. No.: VC13409725

Molecular Formula: C8H7BrF2

Molecular Weight: 221.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrF2 |

|---|---|

| Molecular Weight | 221.04 g/mol |

| IUPAC Name | 2-(2-bromoethyl)-1,4-difluorobenzene |

| Standard InChI | InChI=1S/C8H7BrF2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2 |

| Standard InChI Key | JBQSHYIBLWFUPH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)CCBr)F |

| Canonical SMILES | C1=CC(=C(C=C1F)CCBr)F |

Introduction

Structural Identification and Chemical Properties

Structural Features:

-

A benzene ring substituted with fluorine atoms at the 2- and 5-positions.

-

A bromoethyl (-CHCHBr) group at the 1-position.

Physicochemical Properties (Extrapolated from Analogues)

Synthesis and Reaction Pathways

Industrial Synthesis (Adapted from CN102070398A )

Method: Radical bromination of 2,5-difluorotoluene under light irradiation.

Reaction Scheme:

Procedure:

-

Reactants:

-

2,5-Difluorotoluene (1 mol), 40% HBr (1–3.5 mol), 30% HO (1–3.5 mol).

-

Solvent: Dichloromethane or cyclohexane.

-

-

Conditions:

-

Reflux under 1000W iodine lamp for 6–24 hours.

-

-

Workup:

-

Wash with saturated NaSO to remove excess HBr.

-

Dry over anhydrous NaSO, concentrate, and purify via silica gel chromatography (petroleum ether).

-

Key Reactions

-

Nucleophilic Substitution: Reacts with amines or thiols to form phenethylamine derivatives.

-

Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis).

-

Click Chemistry: Azide-alkyne cycloaddition after conversion to azide (see ).

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

-

Anticonvulsants: Analogues like 2,6-difluorobenzyl derivatives are precursors to sodium channel antagonists (e.g., rufinamide) .

-

Anticancer Agents: Fluorinated phenethyl groups enhance blood-brain barrier permeability in kinase inhibitors .

Material Science

-

Liquid Crystals: Fluorinated aromatic bromides are building blocks for thermally stable mesogens.

-

Polymer Modifiers: Enhances flame retardancy in polyesters .

| Hazard Type | Risk Level | Precautions |

|---|---|---|

| Skin/Irritation | Moderate | Wear nitrile gloves and lab coat. |

| Eye Exposure | Severe | Use goggles; rinse with water for 15 min. |

| Inhalation | Low | Use fume hood; avoid aerosol formation. |

| Environmental | High | Collect spillage; prevent groundwater contamination. |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume